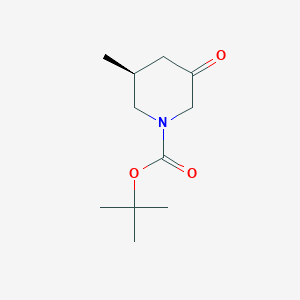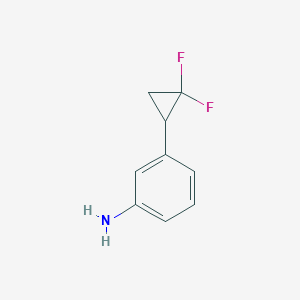
3-(2,2-Difluorocyclopropyl)aniline
Vue d'ensemble
Description
“3-(2,2-Difluorocyclopropyl)aniline” is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields of research and industry . It is also known as DFCPyl .
Synthesis Analysis
The synthesis of anilines, including “3-(2,2-Difluorocyclopropyl)aniline”, is a comprehensive process that involves various methods and applications. The process includes both classical and modern approaches, and it involves reactions, mechanisms, and catalysts for the formation of anilines from various precursors and substrates .
Molecular Structure Analysis
The molecular structure of “3-(2,2-Difluorocyclopropyl)aniline” is represented by the formula C9H9F2N . It is a complex molecular architecture that contains cyclopropanes .
Chemical Reactions Analysis
The chemical reactions involving “3-(2,2-Difluorocyclopropyl)aniline” are complex and present significant challenges for any synthetic chemist. The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses are highlighted in various studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,2-Difluorocyclopropyl)aniline” are represented by its molecular weight, which is 205.63. More detailed information about its physical and chemical properties can be found in databases like PubChem .
Applications De Recherche Scientifique
Synthesis and Characterization
Development of Synthesis Methods
Research has been conducted on the synthesis of difluorocyclopropyl-containing compounds, demonstrating innovative approaches to creating complex structures. For example, the study on the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles showcases a method to efficiently synthesize difluoroacetylated products, which are valuable in pharmaceutical chemistry due to their potential biological activity (Ke & Song, 2017).
Electrochemical Applications
A study on rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality explores their use as electrocatalysts for carbon dioxide reduction. This research indicates the utility of aniline derivatives in enhancing catalytic performance for environmentally significant reactions (Talukdar et al., 2020).
Fluorination Techniques
The visible-light-promoted radical C-H trifluoromethylation of free anilines provides a novel and economical route to access trifluoromethylated anilines, highlighting the relevance of such functionalizations in the development of biologically active compounds (Xie et al., 2014).
Cyclization Reactions
The Pd-catalyzed synthesis of mono- and di-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines demonstrates the feasibility of using strained cyclic building blocks to create complex amines, which could be pivotal for synthetic and medicinal chemistry applications (Wang & Patureau, 2022).
Propriétés
IUPAC Name |
3-(2,2-difluorocyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXJSDSXMMZBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



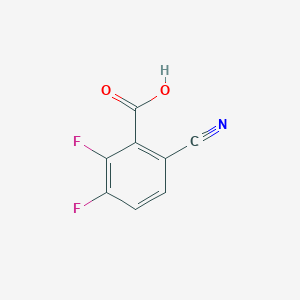
![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)
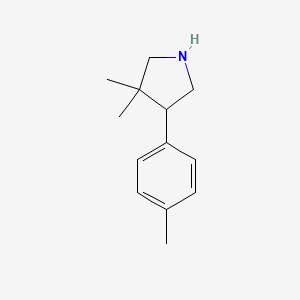
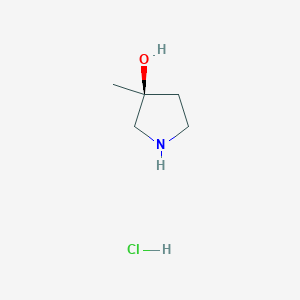
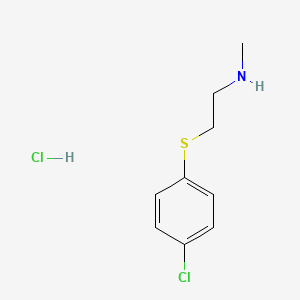
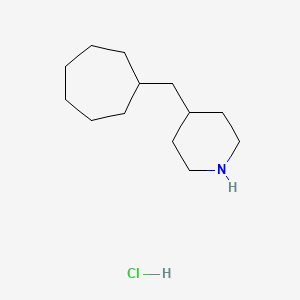
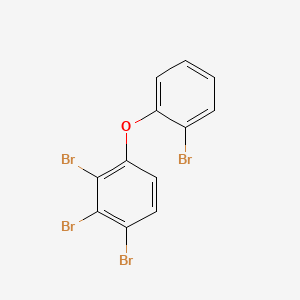
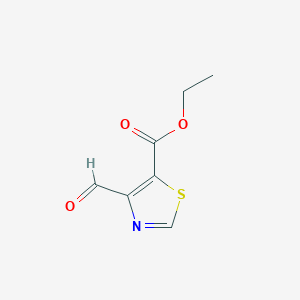
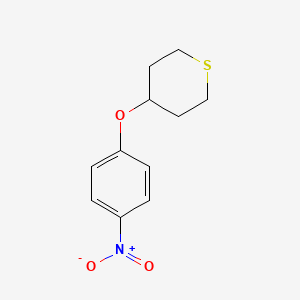
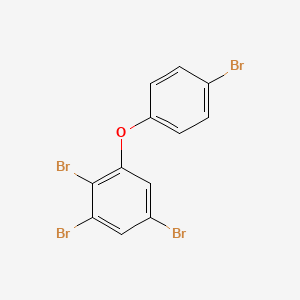
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
